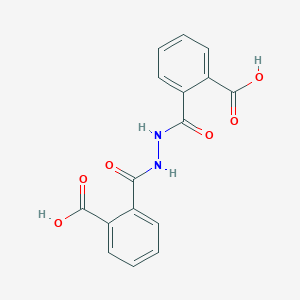

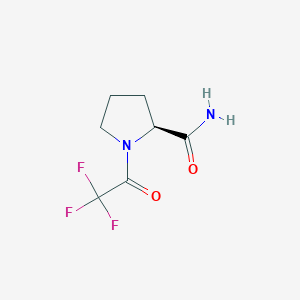

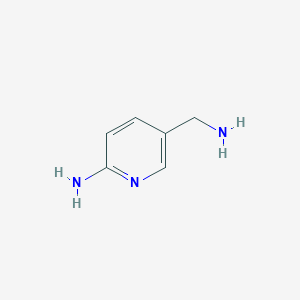

![molecular formula C13H12ClNS B133099 2-[(2-氯苄基)硫]苯胺 CAS No. 144214-40-4](/img/structure/B133099.png)

2-[(2-氯苄基)硫]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

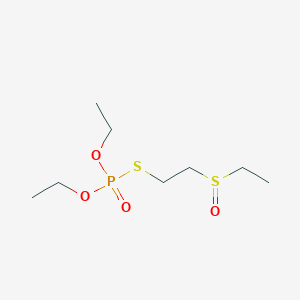

The compound "2-[(2-Chlorobenzyl)thio]aniline" is a derivative of aniline, which is a primary aromatic amine where the amino group is directly attached to a phenyl group. Aniline derivatives are significant in various chemical reactions and have been extensively studied due to their importance in the synthesis of dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions starting from 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a high overall yield of 72.0% and characterized by IR spectra and NMR . Similarly, the synthesis of 1,3,5-Trichlorobenzene from aniline involves diazotization, chlorination, and reduction steps, with the final products characterized by FTIR and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be significantly altered by the introduction of substituents on the phenyl ring. For example, the presence of a chlorine substituent can influence the vibrational wavenumbers of the molecule, as seen in the study of 2-chloro-5-(trifluoromethyl) aniline . The molecular structure and electron density distribution can be analyzed using techniques such as density functional theory (DFT) calculations, natural bond orbital (NBO) analysis, and HOMO-LUMO energy gap analysis .

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions, including those with thiol acids, as studied in the kinetics of reactions between thiol acids and anilines . The reaction rate is influenced by the substituents on the aniline, and the activation energy for these reactions can be determined. The Hammett plots from these studies suggest a specific reaction mechanism . Additionally, the reaction of aniline with 2,4-dinitrochlorobenzene in different solvents shows the formation of molecular complexes and highlights the importance of solvent effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The vibrational spectra, as investigated through FT-IR and FT-Raman, provide insights into the functional groups present in the molecule . The thermodynamic parameters, such as temperature dependence, can be illustrated through correlation graphs . Furthermore, the reactivity of aniline derivatives with different reagents, such as phosphorus oxychloride and thiophosphoryl chloride, leads to the formation of heterocyclic products, which can be studied spectroscopically .

科学研究应用

芳基的邻位氯化和氧化

Vinayak 等人 (2018) 的研究探索了对苯胺衍生物使用氯化剂和氧化剂,探讨了酰胺导向基团辅助的自由基介导的苯胺和磺酰胺在水性条件下的邻位选择性氯化。这一过程对于合成和修饰类似于“2-[(2-氯苄基)硫]苯胺”的化合物非常重要,表明其在合成有机化学中具有产生目标氯化化合物或中间体的潜力,用于进一步的化学转化 (Vinayak 等,2018).

腐蚀抑制

Daoud 等人 (2014) 合成了一个噻吩席夫碱,并测试了其对酸性溶液中低碳钢腐蚀的抑制作用。该化合物表现出有效的腐蚀抑制作用,表明可以探索类似的硫代苯胺衍生物作为它们在各种工业应用中作为腐蚀抑制剂的潜力 (Daoud 等,2014).

双核络合物的形成

Dehghani-Firouzabadi 和 Alizadeh (2016) 讨论了涉及对称潜在五齿席夫碱配体的双核 Zn(II) 络合物的合成和表征,该配体衍生自涉及“2-[(2-氯苄基)硫]苯胺”等化合物的反应。这项研究突出了此类化合物在与金属离子形成复杂结构中的作用,这可能与催化或材料科学有关 (Dehghani-Firouzabadi 和 Alizadeh,2016).

荧光支架

Beppu 等人 (2014) 合成了一系列 2,6-双[芳基(烷基)磺酰基]苯胺,由于明确的分子内氢键,在固态中显示出高荧光发射。这表明“2-[(2-氯苄基)硫]苯胺”的改性可能产生具有传感、成像或电子设备潜在应用的新型荧光材料 (Beppu 等,2014).

安全和危害

The safety and hazards of “2-[(2-Chlorobenzyl)thio]aniline” are not specified in the recent search results . As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

属性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOASDNHXNXTVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384777 |

Source

|

| Record name | 2-[(2-chlorobenzyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-Chlorobenzyl)thio]aniline | |

CAS RN |

144214-40-4 |

Source

|

| Record name | 2-[(2-chlorobenzyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

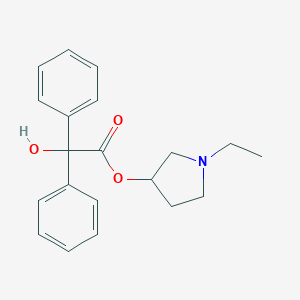

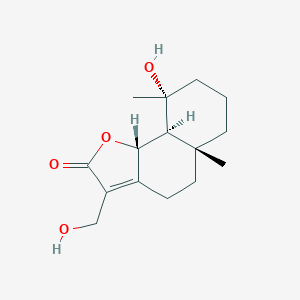

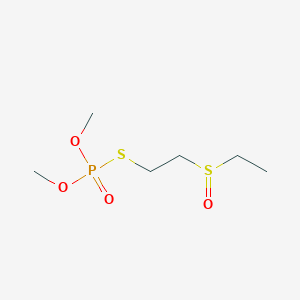

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)